molecular formula C15H14O5S B8389751 [p-(p-Methylsulfonylphenoxy)phenyl]acetic Acid

[p-(p-Methylsulfonylphenoxy)phenyl]acetic Acid

Cat. No.: B8389751
M. Wt: 306.3 g/mol
InChI Key: MYNMQPLOQSVWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[p-(p-Methylsulfonylphenoxy)phenyl]acetic Acid is a useful research compound. Its molecular formula is C15H14O5S and its molecular weight is 306.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O5S

Molecular Weight

306.3 g/mol

IUPAC Name

2-[4-(4-methylsulfonylphenoxy)phenyl]acetic acid

InChI

InChI=1S/C15H14O5S/c1-21(18,19)14-8-6-13(7-9-14)20-12-4-2-11(3-5-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

MYNMQPLOQSVWTN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 30.4 g of p-hydroxyphenylacetic acid, 38.12 g of p-chlorophenyl methylsulfone, 55.2 g of potassium carbonate and 250 ml of N,N-dimethylacetamide is heated under Argon overnight at 150°-155° C with vigorous stirring. The mixture is cooled, diluted with 500 ml of H2O, and extracted with two 200 ml portions of benzene. Acidification of the aqueous layer affords an amber oil which solidifies to a white solid, mp 122.5°-125° C. Recrystallization from chloroform affords the product as white needles, mp 127.5°-129.5° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
p-chlorophenyl methylsulfone
Quantity
38.12 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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